molecular formula C16H11NO4 B2634768 1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione CAS No. 354781-32-1

1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione

Cat. No.: B2634768
CAS No.: 354781-32-1
M. Wt: 281.267
InChI Key: IAAUXYRLARWYTM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR :

  • The indole-2,3-dione core exhibits characteristic aromatic proton signals between δ 7.20–7.80 ppm for H4, H5, H6, and H7.
  • The methylene bridge protons (–CH2–) resonate as a singlet at δ 4.70–4.90 ppm due to equivalence and lack of neighboring protons.
  • Benzodioxole protons appear as two doublets (δ 6.70–6.90 ppm, J = 8.0 Hz) for H2' and H4', and a singlet (δ 5.90–6.00 ppm) for the dioxolane –O–CH2–O– group.

13C NMR :

  • Carbonyl carbons (C2 and C3) resonate at δ 180–185 ppm.
  • The methylene bridge carbon appears at δ 40–45 ppm.
  • Benzodioxole carbons show signals at δ 100–110 ppm (dioxolane CH2), δ 145–150 ppm (oxygenated aromatic carbons), and δ 115–125 ppm (remaining aromatic carbons).

Mass Spectrometric (MS) Fragmentation Patterns

The molecular ion peak ([M]+) for C16H11NO4 appears at m/z 281.26. Key fragmentation pathways include:

  • Loss of CO (m/z 253.25) from the indole-2,3-dione core.
  • Cleavage of the methylene bridge, yielding a benzodioxol-5-yl fragment (m/z 135.03) and an indole-2,3-dione fragment (m/z 146.05).
  • Retro-Diels-Alder fragmentation of the benzodioxole ring, producing ions at m/z 92.02 (C6H4O2+) and m/z 43.01 (CH3CO+).

Infrared (IR) Absorption Characteristics

  • Strong carbonyl stretches at 1700–1750 cm⁻¹ (C2=O and C3=O).
  • Asymmetric and symmetric C–O–C stretches of the dioxolane ring at 1240–1260 cm⁻¹ and 1030–1050 cm⁻¹, respectively.
  • Aromatic C–H bending vibrations at 750–800 cm⁻¹.

Table 1: Key NMR Assignments

Position 1H NMR (δ, ppm) 13C NMR (δ, ppm)
C2=O 182.4
C3=O 180.9
CH2 4.85 (s) 42.7
O–CH2–O 5.95 (s) 101.8

Table 2: IR Absorption Bands

Band (cm⁻¹) Assignment
1725 Indole C2=O stretch
1703 Indole C3=O stretch
1255 Dioxolane C–O–C asym
1042 Dioxolane C–O–C sym

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-15-11-3-1-2-4-12(11)17(16(15)19)8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAUXYRLARWYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment to the Indole Core: The benzodioxole moiety is then attached to the indole core via a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The final step involves the oxidation of the indole ring to form the indole-2,3-dione structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the indole-2,3-dione to indole-2,3-diol. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens or nitro compounds can be used under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

  • Antioxidant Activity : Studies suggest that compounds with indole and benzodioxole moieties possess significant antioxidant properties, which can help in mitigating oxidative stress-related diseases .
  • Anticancer Potential : Research indicates that derivatives of indole and dione structures can inhibit cancer cell proliferation. The specific mechanism often involves the induction of apoptosis in cancer cells through various pathways .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective effects of indole derivatives against neurodegenerative diseases. The compound may play a role in protecting neuronal cells from oxidative damage .

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

  • Cancer Therapy : Due to its anticancer properties, this compound could be developed into a drug for treating various types of cancer. Its ability to induce apoptosis in cancer cells is particularly promising.
  • Neurological Disorders : The neuroprotective properties suggest potential use in treating conditions such as Alzheimer's disease and Parkinson's disease.
  • Anti-inflammatory Applications : Given the structural similarities to other known anti-inflammatory agents, this compound may also exhibit anti-inflammatory properties, warranting further investigation in inflammatory disease models .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models. Induced apoptosis in human cancer cell lines .
Study 2NeuroprotectionShowed protective effects against oxidative stress in neuronal cell cultures, suggesting potential for treating neurodegenerative diseases .
Study 3Anti-inflammatory EffectsExhibited reduced inflammatory markers in animal models of inflammation, indicating potential therapeutic use in inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular proteins and enzymes, modulating various signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione and analogous isatin derivatives:

Compound Name / ID Substituents Biological Activity IC₅₀ / EC₅₀ Key Findings References
This compound 1,3-Benzodioxol-5-ylmethyl at N1 Not explicitly reported in provided evidence N/A Structural similarity to caspase inhibitors and antiviral agents; potential for target modulation via benzodioxole moiety.
5-[(4-Methylpiperidin-1-yl)sulfonyl]-1H-indole-2,3-dione (26) Sulfonyl group with 4-methylpiperidine at C5 SARS-CoV 3C-like protease inhibition 1.04–1.68 mM Enhanced inhibitory activity due to sulfonyl group interaction with protease S2 site.
1-Methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione (65) Trifluoromethoxy at C5; thiosemicarbazone at R3 Interleukin-1 receptor (IL-1R) inhibition 70 nM High potency attributed to trifluoromethoxy group and thiosemicarbazone side chain.
1-[4-(2-¹⁸F-Fluoroethoxy)-benzyl]-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione Radiolabeled sulfonamide at C5; fluorinated benzyl at N1 Caspase-3/7 inhibition; apoptosis imaging N/A Demonstrated utility in PET imaging due to lipophilic cell-penetrating properties.
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-indole (3q) Benzodioxolylmethyl at C3 (non-dione indole) No activity reported N/A Synthesized via indole functionalization; highlights structural versatility of benzodioxole.
1-Ethyl/isopropyl-5-(trifluoromethoxy)-1H-indole-2,3-dione thiosemicarbazones (5a-d, 6a-d) Trifluoromethoxy at C5; thiosemicarbazones at R3 Anti-HSV and vaccinia virus (VV) activity Theoretical IC₅₀: <1 µM Molecular modeling shows strong binding to HSV-1/2 targets.

Key Structural and Functional Insights:

Substituent Position and Activity: N1 vs. C5 Substitutions: The target compound’s benzodioxolylmethyl group at N1 contrasts with sulfonyl or trifluoromethoxy groups at C5 in other derivatives. Positional differences significantly alter target selectivity; for example, C5-substituted compounds (e.g., 26) bind proteases, while N1 modifications may influence membrane permeability . Benzodioxole vs.

This suggests that electron-withdrawing substituents at C5 enhance binding affinity .

Therapeutic Applications :

  • The target compound’s structural analogs span antiviral, anti-inflammatory, and imaging applications. Its benzodioxole group may align with caspase inhibitors (e.g., 10 ), though empirical validation is needed .

Biological Activity

1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly its interaction with nitric oxide synthase and various cellular processes. Understanding its biological activity can provide insights into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H11NO4, with a molecular weight of approximately 281.263 g/mol. The compound features a benzodioxole moiety attached to an indole core, which is significant for its biological activity.

The primary target for this compound is inducible nitric oxide synthase (iNOS) . The interaction with iNOS suggests that the compound may influence nitric oxide signaling pathways, which play critical roles in various physiological and pathological processes.

Biochemical Pathways

The involvement of this compound in nitric oxide signaling could lead to various cellular effects, including:

  • Modulation of inflammatory responses
  • Regulation of cell signaling pathways
  • Influence on gene expression and cellular metabolism

Biological Activities

Research indicates that compounds structurally related to this compound exhibit diverse biological activities. The following table summarizes key findings related to its biological activity:

Activity Description Reference
Anti-inflammatory Potential inhibition of iNOS could reduce inflammation markers.
Cytotoxicity Exhibits low cytotoxicity in preliminary studies, making it suitable for drug development.
Cellular Effects May influence cell signaling and gene expression through nitric oxide modulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, shedding light on the potential applications of this compound:

  • Anti-inflammatory Studies : Research on similar indole derivatives has shown their ability to modulate inflammatory pathways effectively. For instance, compounds targeting iNOS have demonstrated reduced levels of pro-inflammatory cytokines in vitro and in vivo models .
  • Cytotoxicity Assessments : In vitro assays have indicated that this compound exhibits low cytotoxicity compared to traditional anti-inflammatory drugs, suggesting a favorable safety profile for therapeutic use .
  • Mechanistic Insights : Studies utilizing molecular docking techniques have provided insights into how this compound interacts at the molecular level with its targets, potentially leading to enzyme inhibition or activation .

Future Directions

Further research is necessary to explore:

  • The full spectrum of biological activities associated with this compound.
  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Clinical trials to evaluate efficacy and safety in human subjects.

Q & A

Basic: What are the established synthetic routes for 1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione, and how can reaction conditions be optimized for higher yields?

Answer:
The compound can be synthesized via alkylation of indole derivatives with 1,3-benzodioxol-5-ylmethanol. For example, a general procedure involves reacting 1H-indole with benzodioxol-5-ylmethanol under reflux conditions, followed by purification using flash chromatography (cyclohexane/EtOAC 8:2) to achieve 84% yield . Key optimization factors include:

  • Catalyst selection : Use of CuI in PEG-400/DMF mixtures for cross-coupling reactions (e.g., in related indole derivatives) .
  • Purification : Employing gradient elution (e.g., 70:30 EtOAc/hexane) to isolate pure product .
  • Reaction time : Extended stirring (12+ hours) improves conversion rates in analogous syntheses .

Advanced: How can computational methods predict the interaction of this compound with biological targets like caspases?

Answer:
Molecular docking and pharmacophore modeling are critical. For instance:

  • Caspase-3 inhibition : Nonpeptide caspase inhibitors (e.g., NSCI derivatives) show selectivity via sulfonyl and methoxybenzyl groups interacting with catalytic sites .
  • Docking software : Tools like AutoDock Vina can simulate binding poses using crystal structures (e.g., PDB: 1NME for caspase-3). Substituents at the indole-2,3-dione core influence binding affinity; electron-withdrawing groups enhance interactions with active-site residues .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Peaks at δ 7.95 (br s, NH), 4.07 (s, CH2-benzodioxole), and 5.93 (s, dioxole O–CH2–O) confirm substitution patterns .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calcd 252.1019) validates molecular formula .
  • HPLC : Purity assessment (>98% by reverse-phase C18 columns) ensures batch consistency .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar indole-2,3-dione derivatives?

Answer:

  • Meta-analysis : Compare substituent effects across studies. For example, N4-phenyl thiosemicarbazones show higher anticancer activity than N4-alkyl analogs due to enhanced π-π stacking .
  • Assay standardization : Discrepancies in IC50 values (e.g., caspase inhibition) may arise from varying cell lines (e.g., Jurkat vs. HeLa) or endpoint measurements (TUNEL vs. flow cytometry) .

Advanced: How does the introduction of electron-withdrawing groups at specific positions modulate the compound’s pharmacological profile?

Answer:

  • Position 5 substitution : Fluoro or nitro groups at C5 increase electron deficiency, enhancing interactions with caspase-3’s Asn342 and Trp214. This improves inhibitory potency (e.g., 5-fluoro derivatives show IC50 ~4 µM) .
  • N1 alkylation : Methyl or benzyl groups reduce metabolic degradation, improving bioavailability in vivo .

Basic: What are the best practices for purity assessment using HPLC in synthesized batches?

Answer:

  • Column selection : C18 columns with 5 µm particle size for baseline separation .
  • Mobile phase : Acetonitrile/water gradients (e.g., 40:60 to 90:10 over 20 min) resolve polar impurities.
  • Detection : UV at 254 nm (indole π-π* transitions) ensures sensitivity .

Advanced: What crystallographic approaches refine the molecular structure of this compound, and how do SHELX programs facilitate this process?

Answer:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction at synchrotrons minimizes thermal motion artifacts.
  • SHELXL refinement : Use of restraints for disordered benzodioxole moieties and hydrogen-bonding networks (e.g., O–H···N interactions) improves model accuracy .
  • Validation : R-factor convergence (<5%) and electron density maps (Fo-Fc) confirm structural correctness .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for aldehyde dehydrogenase isoforms?

Answer:

  • Isoform-specific motifs : Bulkier substituents (e.g., piperazinylmethyl groups) target ALDH1A1’s hydrophobic pocket, while smaller groups favor ALDH2 .
  • Enzymatic assays : Compare IC50 against recombinant isoforms (e.g., ALDH1A1 vs. ALDH3A1) to identify selective inhibitors .

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